molecular formula C21H19NO3 B14198484 1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole CAS No. 920982-67-8

1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole

Cat. No.: B14198484
CAS No.: 920982-67-8
M. Wt: 333.4 g/mol
InChI Key: ULNRUJSUSVNTLC-UHFFFAOYSA-N
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Description

1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated carbazole under palladium catalysis . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the carbazole ring.

Scientific Research Applications

1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isocyanide
  • 4-Methoxyphenol
  • 4-Methoxyphenylacetylene

Uniqueness

1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core.

Properties

CAS No.

920982-67-8

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

1-methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole

InChI

InChI=1S/C21H19NO3/c1-23-15-8-6-14(7-9-15)13-25-16-10-11-17-18-4-3-5-20(24-2)21(18)22-19(17)12-16/h3-12,22H,13H2,1-2H3

InChI Key

ULNRUJSUSVNTLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(N3)C(=CC=C4)OC

Origin of Product

United States

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